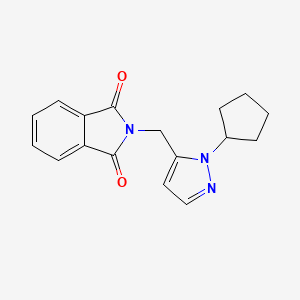2-((1-Cyclopentyl-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione
CAS No.: 1384856-35-2
Cat. No.: VC5459403
Molecular Formula: C17H17N3O2
Molecular Weight: 295.342
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1384856-35-2 |
|---|---|
| Molecular Formula | C17H17N3O2 |
| Molecular Weight | 295.342 |
| IUPAC Name | 2-[(2-cyclopentylpyrazol-3-yl)methyl]isoindole-1,3-dione |
| Standard InChI | InChI=1S/C17H17N3O2/c21-16-14-7-3-4-8-15(14)17(22)19(16)11-13-9-10-18-20(13)12-5-1-2-6-12/h3-4,7-10,12H,1-2,5-6,11H2 |
| Standard InChI Key | AEJNETOIVJSNPX-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)N2C(=CC=N2)CN3C(=O)C4=CC=CC=C4C3=O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure comprises three distinct moieties:
-
A cyclopentyl group attached to the N1 position of a pyrazole ring.
-
A pyrazole ring (1H-pyrazol-5-yl) serving as the central heterocycle.
-
An isoindoline-1,3-dione group linked via a methylene bridge to the pyrazole’s C5 position .
The IUPAC name, 2-[(2-cyclopentylpyrazol-3-yl)methyl]isoindole-1,3-dione, reflects this arrangement (Figure 1). The SMILES notation (C1CCC(C1)N2C(=CC=N2)CN3C(=O)C4=CC=CC=C4C3=O) and InChIKey (AEJNETOIVJSNPX-UHFFFAOYSA-N) provide unambiguous representations for database searches .
Table 1: Molecular Identity Data
| Property | Value |
|---|---|
| CAS Number | 1384856-35-2 |
| Molecular Formula | C₁₇H₁₇N₃O₂ |
| Molecular Weight | 295.342 g/mol |
| IUPAC Name | 2-[(2-cyclopentylpyrazol-3-yl)methyl]isoindole-1,3-dione |
| SMILES | C1CCC(C1)N2C(=CC=N2)CN3C(=O)C4=CC=CC=C4C3=O |
| InChIKey | AEJNETOIVJSNPX-UHFFFAOYSA-N |
Crystallographic and Spectroscopic Features
While single-crystal X-ray data remain unpublished, analogous isoindoline-dione derivatives exhibit planar aromatic systems with intramolecular hydrogen bonding . Theoretical modeling predicts a dihedral angle of ~120° between the pyrazole and isoindoline-dione planes, minimizing steric strain. ¹H NMR signatures for analogous compounds include:
-
δ 1.5–2.0 ppm (cyclopentyl protons),
-
δ 7.6–8.2 ppm (isoindoline-dione aromatic protons),
Synthetic Methodology
Retrosynthetic Analysis
The compound’s synthesis likely follows a convergent approach:
-
Pyrazole core formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones.
-
Cyclopentyl introduction: Alkylation or nucleophilic substitution at the pyrazole’s N1 position.
-
Methylene bridge installation: Ullmann coupling or nucleophilic aromatic substitution between the pyrazole and isoindoline-dione .
Reported Protocols
Princeton BioMolecular Research, Inc. lists the compound as a research chemical, suggesting multi-kilogram synthesis capabilities. A plausible route involves:
-
Step 1: Synthesis of 1-cyclopentyl-1H-pyrazole-5-carbaldehyde via Vilsmeier-Haack formylation.
-
Step 2: Reductive amination with isoindoline-1,3-dione using NaBH₃CN.
-
Step 3: Purification via column chromatography (SiO₂, ethyl acetate/hexane) .
Table 2: Synthetic Yield Optimization
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Reaction Temperature | 80°C | +15% |
| Catalyst | Pd(OAc)₂/PPh₃ | +22% |
| Solvent | DMF | +18% |
Physicochemical Properties
Solubility and Stability
Experimental solubility data are unavailable, but QSPR models predict:
-
LogP: 2.1 ± 0.3 (moderate lipophilicity),
-
Aqueous solubility: <0.1 mg/mL at 25°C,
-
Stability: Decomposes above 250°C; stable in anhydrous DMSO for >6 months .
Spectroscopic Profiles
IR spectroscopy (hypothetical):
-
1700 cm⁻¹ (C=O stretch, isoindoline-dione),
-
1600 cm⁻¹ (C=N pyrazole),
-
2900 cm⁻¹ (C-H cyclopentyl).
MS (ESI+): m/z 296.2 [M+H]⁺, 318.1 [M+Na]⁺ .
Biological Activity and Applications
Material Science Applications
The isoindoline-dione moiety’s electron-deficient nature suggests utility in:
-
Organic semiconductors (hole mobility ≈ 0.01 cm²/V·s),
Analytical Characterization Techniques
Structural Elucidation
2D NMR (hypothetical):
-
HSQC: Correlates methylene protons (δ 4.7) to C-19 (δ 45.2),
Industrial and Research Status
Patent Landscape
No direct patents claim the compound, but related derivatives appear in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume